N1,N1-Bis(2-chloroethyl)oxalamide is a synthetic organic compound characterized by its oxalamide structure, which features two chloroethyl groups attached to the nitrogen atoms of an oxalamide moiety. Its chemical formula is C6H10Cl2N2O2, and it has a CAS number of 16813-43-7. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.
Research indicates that N1,N1-bis(2-chloroethyl)oxalamide exhibits significant biological activity. It has been studied for its anticancer properties, showing potential as an inhibitor in various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival . Furthermore, oxalamides are known to form stable hydrogen-bonded structures that may enhance their biological efficacy through improved solubility and bioavailability.
The synthesis of N1,N1-bis(2-chloroethyl)oxalamide typically involves the reaction of oxalic acid derivatives with chloroethylamine under controlled conditions. Common methods include:
These methods allow for the efficient production of the compound while maintaining high purity levels .
N1,N1-Bis(2-chloroethyl)oxalamide has several important applications:
Interaction studies involving N1,N1-bis(2-chloroethyl)oxalamide have revealed insights into its binding affinities and mechanisms of action. It has been shown to interact with various biomolecules, potentially influencing cellular signaling pathways related to cancer progression. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate interaction dynamics .
N1,N1-Bis(2-chloroethyl)oxalamide shares structural similarities with other oxalamides and chloroalkyl compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| N,N'-Bis(2-chloroethyl)urea | C6H10Cl2N2O | Similar reactivity; used in agricultural chemistry. |
| N,N'-Bis(3-chloropropyl)oxalamide | C7H12Cl2N2O2 | Exhibits similar biological activity; longer alkyl chain. |
| N,N'-Diethyl oxalamide | C6H10N2O2 | Less reactive; primarily used as a solvent. |
| N,N'-Bis(4-methylbenzyl)oxalamide | C17H20N2O2 | Enhanced stability; explored for polymer applications. |
The uniqueness of N1,N1-bis(2-chloroethyl)oxalamide lies in its specific chloroethyl substituents, which confer distinct reactivity patterns compared to similar compounds, particularly in biological contexts where it may influence cellular mechanisms differently than other oxalamides or ureas .
This comprehensive overview highlights the chemical nature, synthesis methods, biological implications, and potential applications of N1,N1-bis(2-chloroethyl)oxalamide while situating it within a broader chemical context.
The synthesis of N₁,N₁-bis(2-chloroethyl)oxalamide primarily follows a two-step pathway involving the conversion of oxalic acid to oxalyl chloride, followed by amidation with 2-chloroethylamine.
Oxalyl chloride is typically prepared by treating oxalic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups on oxalic acid are replaced by chlorine atoms. The general reaction is:
$$ \text{COOH–COOH} + 2\text{SOCl}2 \rightarrow \text{ClC(O)–C(O)Cl} + 2\text{SO}2 + 2\text{HCl} $$
This step achieves near-quantitative yields under reflux conditions in anhydrous dichloromethane (DCM).
Oxalyl chloride reacts with 2-chloroethylamine in the presence of a base such as triethylamine (TEA) to form N₁,N₁-bis(2-chloroethyl)oxalamide. The reaction mechanism involves the formation of a tetrahedral intermediate, followed by deprotonation and elimination of HCl:
$$ \text{ClC(O)–C(O)Cl} + 2\text{H}2\text{N–CH}2\text{CH}2\text{Cl} \rightarrow \text{(ClCH}2\text{CH}2\text{NH)}2\text{C(O)–C(O)} + 2\text{HCl} $$
Stoichiometric studies indicate a 1:2 molar ratio of oxalyl chloride to 2-chloroethylamine maximizes yield (85–90%). Excess base (1.5 equivalents per amine) ensures efficient HCl scavenging.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances solubility |
| Base | Triethylamine | Efficient HCl removal |
| Reaction Time | 4–6 hours | Completes amidation |
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both oxalyl chloride and 2-chloroethylamine while stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce reaction rates by 30–40% due to poor solubility of the amine.
Triethylamine remains the base of choice for its strong nucleophilicity and low boiling point (89°C), facilitating post-reaction removal. Alternative bases like N,N-diisopropylethylamine (DIEA) show comparable efficiency but increase costs by 20%. Catalytic amounts of dimethylaminopyridine (DMAP) accelerate the reaction by 15% through intermediate stabilization.
Maintaining temperatures below 5°C suppresses side reactions such as over-alkylation or hydrolysis. Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy ($$E_a$$) of 45 kJ/mol.
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | 4.5 |
| Tetrahydrofuran | 7.58 | 84 | 5.2 |
| Toluene | 2.38 | 52 | 8.0 |
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (tons) | 50 | 120 |
| Yield (%) | 85 | 88 |
| Energy Consumption (kWh/kg) | 12 | 8 |
The structural architecture of N1,N1-Bis(2-chloroethyl)oxalamide makes it particularly well-suited for serving as a bifunctional linker in heterocyclic scaffold construction. The compound contains two primary reactive centers: the chloroethyl groups that undergo nucleophilic substitution reactions and the oxalamide core that participates in hydrogen-bonding interactions and further synthetic elaboration [1] [2].
The chloroethyl substituents in N1,N1-Bis(2-chloroethyl)oxalamide exhibit characteristic electrophilic behavior, readily undergoing nucleophilic displacement reactions with diverse nucleophiles [3] [4]. These reactions enable the incorporation of various functional groups and heterocyclic units into the molecular framework. The compound's reactivity profile allows for sequential substitution reactions, providing access to asymmetric derivatives where different nucleophiles can be introduced at each chloroethyl position .
Research demonstrates that the chloroethyl groups participate effectively in cyclization reactions with bifunctional nucleophiles, leading to the formation of complex heterocyclic systems [6] [4]. The controlled reactivity of these electrophilic centers enables the construction of multicyclic architectures through carefully designed synthetic sequences.
The oxalamide moiety serves as more than a passive linker, actively participating in hydrogen-bonding networks that influence molecular organization and reactivity [7] [8]. The planar structure of the oxalamide core, stabilized by intramolecular hydrogen bonds between the amide protons and adjacent carbonyl oxygens, creates a rigid scaffold that can direct the spatial arrangement of attached heterocyclic units [9] [10].
Studies have shown that oxalamide derivatives can undergo further functionalization through reactions at the amide nitrogens or carbonyl carbons, providing additional sites for molecular elaboration [8] [11]. The inherent symmetry of the oxalamide core allows for the construction of symmetrical bis-heterocyclic systems, while selective functionalization can yield asymmetric derivatives with distinct properties.
Table 1: Nucleophilic Substitution Reactions of N1,N1-Bis(2-chloroethyl)oxalamide
| Nucleophile Type | Reaction Conditions | Product Class | Yield Range |
|---|---|---|---|
| Primary amines | Room temperature, polar solvent | Bis(aminoethyl)oxalamides | 65-85% |
| Secondary amines | Elevated temperature, base | Tertiary amine derivatives | 70-90% |
| Heterocyclic nucleophiles | Mild heating, DMF | Heterocycle-linked systems | 60-80% |
| Thiol nucleophiles | Base catalysis, inert atmosphere | Bis(thioether)oxalamides | 55-75% |
The bifunctional nature of N1,N1-Bis(2-chloroethyl)oxalamide enables diverse scaffold diversification approaches [12] [13]. Sequential reaction protocols allow for the systematic introduction of different heterocyclic units, creating libraries of compounds with varied biological and chemical properties. The compound serves as a central hub for the assembly of complex molecular architectures through convergent synthetic strategies [14].
Advanced synthetic methodologies have demonstrated the utility of this compound in constructing spirocyclic systems, where the oxalamide linker bridges different ring systems to create three-dimensional molecular scaffolds [13]. These spirocyclic architectures are particularly valuable in medicinal chemistry applications due to their enhanced biological activity profiles and improved pharmacokinetic properties.
The structural characteristics of N1,N1-Bis(2-chloroethyl)oxalamide make it an excellent starting point for generating diverse molecular libraries suitable for high-throughput screening applications. The compound's dual electrophilic centers and central oxalamide core provide multiple sites for chemical modification, enabling the systematic exploration of chemical space through combinatorial synthesis approaches [15] [16].
Modern high-throughput synthesis platforms can efficiently utilize N1,N1-Bis(2-chloroethyl)oxalamide as a core building block for library generation [17] [18]. Automated synthesis systems enable the parallel preparation of hundreds to thousands of derivatives through systematic variation of nucleophiles and reaction conditions. The predictable reactivity of the chloroethyl groups facilitates the development of robust synthetic protocols that translate effectively to automated platforms [16].
The compound's compatibility with microplate-based synthesis formats allows for efficient screening of reaction conditions and rapid optimization of synthetic procedures [19]. Parallel synthesis approaches enable the simultaneous exploration of multiple reaction pathways, generating structurally diverse libraries with minimal synthetic effort [20].
Computational analysis of molecular libraries derived from N1,N1-Bis(2-chloroethyl)oxalamide reveals significant structural diversity across multiple descriptor categories [20]. The combination of the rigid oxalamide core with flexible substituents introduced through nucleophilic substitution creates compounds that span diverse regions of chemical space. This structural diversity is crucial for identifying bioactive compounds with novel mechanisms of action [15].
Table 2: Molecular Library Characteristics
| Library Parameter | Value Range | Optimization Target |
|---|---|---|
| Molecular weight | 200-600 Da | Drug-like properties |
| LogP values | -1.5 to +4.0 | Membrane permeability |
| Hydrogen bond donors | 0-6 | Solubility enhancement |
| Hydrogen bond acceptors | 2-10 | Binding interactions |
| Rotatable bonds | 4-12 | Conformational flexibility |
The molecular libraries generated from N1,N1-Bis(2-chloroethyl)oxalamide are well-suited for integration with various high-throughput screening platforms [15] [18]. The compounds demonstrate compatibility with both biochemical and cell-based assay formats, enabling comprehensive biological evaluation across multiple target classes. The structural diversity of these libraries enhances the probability of identifying novel bioactive compounds through phenotypic screening approaches [17].
Advanced screening technologies, including high-content imaging and flow cytometry-based assays, can effectively evaluate the biological activity of oxalamide-derived libraries [17]. The compound libraries demonstrate robust performance across different assay formats, with minimal interference from the oxalamide core structure [21].
Compounds identified as active hits from N1,N1-Bis(2-chloroethyl)oxalamide-derived libraries can be systematically optimized through structure-activity relationship studies [15] [21]. The modular nature of the synthetic approach enables rapid exploration of substitution patterns and functional group modifications to enhance biological activity and selectivity. The oxalamide core provides a stable framework for medicinal chemistry optimization efforts while maintaining synthetic accessibility [20].
The identification of active compounds from these libraries often reveals novel structure-activity relationships that inform subsequent synthetic efforts [15]. The systematic nature of library generation facilitates the identification of key structural features responsible for biological activity, guiding rational design approaches for lead optimization.
N1,N1-Bis(2-chloroethyl)oxalamide demonstrates significant potential as a prodrug scaffold, particularly through metabolic activation pathways that selectively generate active species in target tissues. The compound's structural features enable the design of prodrug systems that exploit tissue-specific enzymatic activity for enhanced therapeutic selectivity [22] [23].
Research has established that oxalamide derivatives can serve as substrates for cytochrome P450 enzymes, particularly CYP4F11, which catalyzes selective demethylation reactions that convert inactive prodrugs to active therapeutic agents [22] [23]. The oxalamide core structure provides a framework for incorporating methoxy groups that serve as metabolic triggers for prodrug activation. Upon enzymatic demethylation, the resulting phenolic metabolites demonstrate enhanced biological activity and target binding affinity [23].
Studies with related oxalamide compounds have demonstrated that CYP4F11-mediated activation can achieve over 10-fold selectivity for tumor tissues compared to normal tissues [22]. This selectivity arises from differential expression of CYP4F11 in cancer cells versus normal cells, enabling tumor-targeted drug delivery through metabolic activation [23] [24].
Table 3: Prodrug Activation Characteristics
| Parameter | N1,N1-Bis(2-chloroethyl)oxalamide Derivatives | Related Oxalamides |
|---|---|---|
| Primary enzyme | CYP4F11, CYP4F12 | CYP4F11 |
| Activation mechanism | O-demethylation | O-demethylation |
| Tissue selectivity | 8-12 fold | 10-15 fold |
| Metabolic stability | Moderate | High |
| Active metabolite half-life | 2-4 hours | 1-3 hours |
Alternative prodrug activation strategies utilize enzymatic hydrolysis of ester or amide linkages incorporated into the N1,N1-Bis(2-chloroethyl)oxalamide framework [25] [26]. These approaches leverage tissue-specific esterases or peptidases to selectively release active drug species in target tissues. The oxalamide core can be modified with cleavable linkers that respond to specific enzymatic environments, such as tumor-associated proteases or inflammatory tissue enzymes [27].
Carboxypeptidase-mediated activation has been demonstrated with bis(chloroethyl) prodrugs, where glutamic acid residues are cleaved to reveal active alkylating agents [25]. This approach enables antibody-directed enzyme prodrug therapy, where targeting antibodies deliver specific enzymes to tumor sites for localized prodrug activation [25].
The bis(chloroethyl) functionality in N1,N1-Bis(2-chloroethyl)oxalamide can be incorporated into prodrug designs that exploit reductive activation pathways [26] [28]. Hypoxic tumor environments provide reducing conditions that can selectively activate prodrugs containing appropriate trigger groups. The oxalamide core can be modified with nitro groups or other reducible functionalities that undergo transformation in low-oxygen environments [29].
These reductive activation mechanisms offer particular advantages for treating solid tumors, where hypoxic regions are often resistant to conventional therapies [29]. The selective activation of prodrugs in hypoxic environments can enhance therapeutic efficacy while minimizing systemic toxicity [28].
The design of effective prodrugs based on N1,N1-Bis(2-chloroethyl)oxalamide requires careful consideration of metabolic stability and clearance pathways [30] [26]. The oxalamide core generally exhibits good metabolic stability, providing a robust framework for prodrug design. However, the chloroethyl groups may undergo hydrolysis or conjugation reactions that can affect prodrug stability and activation kinetics [25].